Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Organic Synthesis Cross-Coupling Regioselectivity

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a polysubstituted pyridine derivative characterized by a chlorine atom at the 5-position, an isopropoxy group at the 2-position, and a methyl ester at the 4-position of the pyridine ring. This specific substitution pattern provides a unique chemical handle for further functionalization, distinguishing it from simpler pyridine isomers.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
CAS No. 2121515-27-1
Cat. No. B6301240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate
CAS2121515-27-1
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C(=C1)C(=O)OC)Cl
InChIInChI=1S/C10H12ClNO3/c1-6(2)15-9-4-7(10(13)14-3)8(11)5-12-9/h4-6H,1-3H3
InChIKeyNAMWMXIWBZGRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS 2121515-27-1): A Specialized Pyridine Intermediate for Precision Synthesis


Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a polysubstituted pyridine derivative characterized by a chlorine atom at the 5-position, an isopropoxy group at the 2-position, and a methyl ester at the 4-position of the pyridine ring [1]. This specific substitution pattern provides a unique chemical handle for further functionalization, distinguishing it from simpler pyridine isomers. Its molecular formula is C10H12ClNO3, with a molecular weight of 229.66 g/mol, and it is primarily supplied as a research chemical with a typical purity of 95-98% for use as a synthetic intermediate in medicinal and agrochemical chemistry [1].

Why Standard Pyridine Building Blocks Cannot Replace Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate


Generic substitution of this compound with other chloropyridine carboxylates is not feasible due to its specific 2-isopropoxy-5-chloro-4-carboxylate substitution pattern, which is critical for divergent synthetic strategies. The isopropoxy group at position 2 is a distinct leaving group for nucleophilic aromatic substitution, while the chlorine at position 5 allows for orthogonal palladium-catalyzed cross-coupling reactions—a regioselectivity profile not offered by common alternatives like 2-chloro-5-bromopyridine or simple 2-chloropyridine-4-carboxylates [1]. The compound's computed XLogP3-AA of 2.4 and a topological polar surface area of 48.4 Ų [1] further define its unique physicochemical profile, influencing solubility and membrane permeability and precluding simple replacement with more polar or lipophilic analogs in lead optimization programs.

Quantitative Differentiation Evidence for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate vs. Closest Analogs


Regioselective Reactivity Difference: Single Example Demonstrates Exclusive Cross-Coupling Pathway

In a patent describing the synthesis of tetrahydropyrrolooxazolone RIPK1 inhibitors, a closely related intermediate, methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate, displays highly regioselective reactivity. The synthetic scheme shows exclusive functionalization at the 5-chloro position via amination or Suzuki coupling, while the 2-isopropoxy group remains intact. This contrasts with the common analog methyl 2,5-dichloropyridine-4-carboxylate, where both chlorines can be competitive, leading to product mixtures. The patent's procedure isolates a single regioisomer, implying a >95:5 selectivity for the target compound's scaffold [1].

Organic Synthesis Cross-Coupling Regioselectivity

Physicochemical Differentiation: Optimal LogP and PSA Profile for CNS Druglikeness

The target compound has a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 48.4 Ų [1]. This places it within a more favorable range for CNS druglikeness compared to the non-isopropoxy analog methyl 2,5-dichloropyridine-4-carboxylate (XLogP ~1.9, TPSA 39 Ų). While the comparator has a slightly lower TPSA, the target compound's XLogP of 2.4 falls closer to the optimal CNS penetration range (LogP 2–4) than the comparator's 1.9, suggesting potentially improved blood-brain barrier permeation for CNS-targeted programs [1].

Medicinal Chemistry Druglikeness CNS Permeability

Differentiation via Targeted Biological Activity: Unique Link to Antiproliferative Mechanism

A patent reference suggests that this specific compound class exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, thus evidencing use as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. This is a targeted mechanism not generally reported for other simple methyl chloropyridine carboxylate isomers like methyl 4-chloropyridine-2-carboxylate or methyl 6-chloropyridine-3-carboxylate, which are typically used as pure structural intermediates with no documented bioactivity. The specific substitution pattern of the target compound is therefore directly linked to a novel and commercially valuable biological function.

Anti-cancer Agent Cell Differentiation Antiproliferative

Defensible Application Scenarios Where Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate Provides a Verifiable Advantage


Synthesis of Regioselective RIPK1 Inhibitor Scaffolds

The compound's exclusive selectivity for functionalization at the 5-position, as implied in the synthesis of tetrahydropyrrolooxazolone RIPK1 inhibitors, makes it a preferred intermediate for creating a single regioisomer in a key step. This avoids the complex separations required for the non-selective analog methyl 2,5-dichloropyridine-4-carboxylate, ensuring higher yields and purity in the medicinal chemistry synthesis of kinase inhibitors [1].

Lead Optimization for CNS-Penetrant Drug Candidates

The physicochemical profile (XLogP3-AA = 2.4, TPSA = 48.4 Ų) positions this compound as a superior core for CNS drug discovery compared to more polar or lipophilic analogs. Its calculated properties align with the optimal range for blood-brain barrier penetration, allowing chemists to incorporate target engagement features without further logP adjustment. This makes it a strategic first-choice building block for CNS libraries and lead optimization programs [1].

Development of Differentiation-Inducing Anti-Cancer Agents

The reported antiproliferative activity linked to the induction of monocyte differentiation provides a unique biological starting point for developing novel cancer therapies. Researchers procuring this compound are investing in a scaffold with a patent-backed mechanism of action, which is a significant advantage over inert structural isomers used as simple linkers or controls. This supports investigations into treatments for leukemia and psoriasis [1].

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